N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
Description
N-(4-Bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a benzothiazole-based acetamide derivative featuring a 4-bromo substitution on the benzothiazole core and an N-methylmethylsulfonamido side chain. Bromine atoms are known to enhance lipophilicity and influence π-π stacking interactions, while sulfonamides contribute to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3S2/c1-15(20(2,17)18)6-9(16)13-11-14-10-7(12)4-3-5-8(10)19-11/h3-5H,6H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNKVQFVHSPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=CC=C2Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable brominated precursor.
Introduction of the sulfonamide group: This step involves the reaction of the benzo[d]thiazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Acetamide formation: The final step involves the reaction of the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a benzothiazole backbone exhibit promising anticancer activities. For instance, derivatives similar to N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted the dual anti-inflammatory and anticancer effects of benzothiazole derivatives, suggesting their potential as lead compounds for drug development .
Antibacterial and Antifungal Activities
Benzothiazole derivatives have also demonstrated significant antibacterial and antifungal properties. In vitro studies reveal that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. For example, a related compound exhibited minimal inhibitory concentrations (MIC) that were effective against multiple bacterial strains .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzothiazole derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly reduced tumor size in xenograft models, demonstrating their potential as effective anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of various benzothiazole derivatives against clinical isolates. The study found that certain derivatives had remarkable efficacy against resistant strains of bacteria, highlighting their potential for use in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Derivatives
- Bromine Substitution: Compound 4c (): 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide contains a bromine on the benzylidene moiety. It exhibits a melting point of 252–254°C and a molecular ion peak at m/z 519.53. Bromine here likely enhances rigidity and binding to hydrophobic pockets . Compound 4p (): N-(4,6-Dibromobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide has dual bromine substitutions, increasing molecular weight (MW: ~529 g/mol) and melting point (260.1°C). Dibromination may improve target selectivity but reduce solubility .
Sulfonamide vs. Sulfamoyl Groups :
Physicochemical Properties
| Compound (Source) | Substituents | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|
Biological Activity
N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological significance, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound can be denoted as C₁₅H₁₅BrN₂O₂S₂, with a molecular weight of approximately 405.32 g/mol. The compound features a thiazole ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzo[d]thiazole with N-methylmethylsulfonamide in the presence of appropriate coupling agents. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) under controlled temperatures to yield the desired product with high purity.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study evaluated various derivatives of thiazole, including those similar to this compound, against a range of bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results demonstrated that these compounds effectively inhibited microbial growth, suggesting their potential as antimicrobial agents .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| d1 | High | Moderate |
| d2 | Moderate | High |
| d3 | High | Low |
| d6 | Low | High |
Anticancer Activity
In vitro studies have shown that derivatives similar to this compound exhibit anticancer properties. Specifically, compounds were tested against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. The findings indicated that certain derivatives demonstrated significant cytotoxic effects, with IC50 values in the micromolar range .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 5.0 | MCF7 |
| d7 | 3.5 | MCF7 |
The antimicrobial activity of thiazole derivatives is attributed to their ability to disrupt bacterial lipid biosynthesis and interfere with nucleic acid synthesis. Additionally, the presence of electron-withdrawing groups enhances their reactivity and binding affinity to target sites within microbial cells . For anticancer activity, these compounds may induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Antimicrobial Efficacy : A study conducted by Sharma et al. synthesized several thiazole derivatives and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
- Cytotoxicity Assessment : In another investigation focused on anticancer properties, derivatives were evaluated for their cytotoxic effects on MCF7 cells. The study highlighted that compounds with specific structural modifications showed improved potency and selectivity towards cancer cells while sparing normal cells .
Q & A
Q. 1.1. What are the optimal synthetic routes for N-(4-bromobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps :
- Intermediate Synthesis : Start with 2-amino-4-bromobenzo[d]thiazole. React with chloroacetyl chloride in THF under basic conditions (e.g., NaHCO₃) to form 2-chloro-N-(4-bromobenzo[d]thiazol-2-yl)acetamide .
- Sulfonamide Introduction : Use N-methylmethanesulfonamide in the presence of DMAP (4-dimethylaminopyridine) and DCM (dichloromethane) under ultrasonication to enhance nucleophilic substitution efficiency .
- Purification : Crystallize the product via slow evaporation of ethanolic solutions, as demonstrated for analogous sulfonamide-acetamide derivatives .
- Critical Parameters :
Q. 1.2. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify methylsulfonamide protons (δ 3.0–3.5 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and sulfonamide (SO₂) carbon at ~45 ppm .
2. Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
3. X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O) to confirm stereoelectronic effects .
Q. 1.3. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Assay Design :
- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
Advanced Research Questions
Q. 2.1. How can computational modeling (e.g., DFT, MD) predict reactivity and guide SAR studies?
Methodological Answer:
- Computational Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential (ESP) maps for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinase targets) using GROMACS or AMBER to predict binding affinities .
- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using multivariate regression .
Q. 2.2. How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Case Study : If analogs with 4-bromo vs. 4-chloro substituents show divergent antimicrobial activity:
- Crystallographic Analysis : Compare intermolecular interactions (e.g., halogen bonding in 4-bromo derivatives) .
- Solubility Studies : Measure logP values to assess membrane permeability differences .
- Metabolic Stability : Use hepatic microsome assays to evaluate susceptibility to cytochrome P450 enzymes .
Q. 2.3. What strategies optimize reaction scalability while minimizing byproducts?
Methodological Answer:
- Process Chemistry :
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control during sulfonamide coupling .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
- Catalytic Recycling : Use immobilized DMAP on silica gel to enable catalyst reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
